N-Methylcyclopentanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

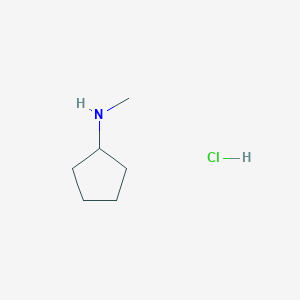

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for cyclic amine hydrochloride salts. The primary IUPAC name is designated as N-methylcyclopentanamine;hydrochloride, which accurately reflects the presence of both the organic base and its associated hydrochloride counterion. Alternative IUPAC nomenclature systems recognize this compound as N-cyclopentyl-N-methylamine hydrochloride, emphasizing the cyclopentyl substituent attached to the nitrogen atom. The systematic naming convention clearly delineates the structural components, including the five-membered cyclopentane ring, the nitrogen-bound methyl group, and the hydrochloride salt formation.

The structural descriptors provide detailed molecular connectivity information through standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is expressed as CNC1CCCC1.Cl, which encodes the complete molecular structure including the cyclopentane ring connectivity and the ionic association with chloride. The International Chemical Identifier string is documented as InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H, providing a unique algorithmic representation of the molecular structure. The corresponding International Chemical Identifier Key is recorded as DTMTYKUCZFYAEU-UHFFFAOYSA-N, serving as a hashed version of the complete structural information.

CAS Registry Number and EC Number Assignments

The Chemical Abstracts Service registry number for this compound is definitively assigned as 75098-42-9, providing a unique numerical identifier within the global chemical registry system. This CAS number specifically corresponds to the hydrochloride salt form and differs from the registry number assigned to the free base compound. The parent compound N-methylcyclopentanamine without the hydrochloride salt carries the distinct CAS registry number 2439-56-7, ensuring clear differentiation between the salt and base forms.

The European Community number assignment for this compound is recorded as 822-932-4, establishing its recognition within European chemical regulatory frameworks. Additional regulatory identifiers include the DSSTox Substance ID DTXSID60656401, which provides traceability within toxicological databases and environmental monitoring systems. The MDL number MFCD09743400 serves as an internal identifier within chemical supplier databases and facilitates cross-referencing across multiple chemical information platforms.

Molecular Formula and Weight Validation

The molecular formula for this compound is consistently documented as C₆H₁₄ClN across multiple authoritative chemical databases and supplier specifications. This formula accurately represents the elemental composition comprising six carbon atoms, fourteen hydrogen atoms, one chlorine atom, and one nitrogen atom. The molecular weight calculations yield a precise value of 135.64 grams per mole, with some sources reporting slight variations to 135.63 or 135.635 grams per mole due to different rounding conventions in atomic weight calculations.

Comparative analysis with the free base compound reveals the structural relationship between the salt and base forms. N-methylcyclopentanamine exhibits the molecular formula C₆H₁₃N with a corresponding molecular weight of 99.17 grams per mole. The addition of hydrochloric acid to form the hydrochloride salt accounts for the molecular weight increase of approximately 36.47 grams per mole, corresponding to the addition of one hydrogen atom and one chlorine atom. Some chemical databases report the hydrochloride salt formula as C₆H₁₃N·HCl, explicitly showing the ionic association between the organic base and hydrochloric acid.

Synonym Compilation and Cross-Referencing

The systematic compilation of synonyms for this compound encompasses various nomenclature conventions and supplier-specific designations. Primary synonyms include this compound, N-cyclopentyl-N-methylamine hydrochloride, and N-Methyl-cyclopentanamine HCl. Additional naming variations incorporate different hyphenation and spacing conventions, such as N-methylcyclopentylamine HCl and Cyclopentyl-methyl-amine x HCl.

Chemical suppliers and databases utilize specific cataloging nomenclature that includes technical descriptors and purity specifications. Examples include N-methylcyclopentanamine;hydrochloride, which emphasizes the semicolon separation between the base and salt components. Industrial catalogs frequently employ abbreviated forms such as N-Methyl-cyclopentanamine hydrochloride and N-methylcyclopentanamine HCl salt, facilitating rapid identification in commercial applications. Database-specific identifiers include systematic names like Cyclopentanamine,N-methyl-,hydrochloride(1:1), which explicitly indicates the stoichiometric ratio between the organic base and hydrochloric acid.

Cross-referencing systems utilize multiple identification codes to ensure accurate compound tracking across different databases and regulatory systems. The PubChem Compound Identifier is recorded as CID 43810760 for the hydrochloride salt, while the parent base compound maintains a separate identifier as CID 7020624. The ChemSpider ID 23919456 provides additional database cross-referencing capabilities. International nomenclature variations include French designations such as N-Méthylcyclopentanamine, chlorhydrate (1:1) and German nomenclature including N-Methylcyclopentanaminhydrochlorid (1:1), supporting global chemical communication and regulatory compliance.

Properties

IUPAC Name |

N-methylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMTYKUCZFYAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656401 | |

| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75098-42-9 | |

| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through the reaction of cyclopentanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

Cyclopentanamine + Methyl Iodide → N,1-dimethylcyclopentan-1-amine

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

N,1-dimethylcyclopentan-1-amine + HCl → N,1-dimethylcyclopentan-1-amine hydrochloride

One method involves reacting cyclopentanamine with methyl iodide in the presence of a base, such as sodium hydroxide, typically under reflux conditions, followed by purification via recrystallization.

Industrial Production Methods

Industrially, this compound is produced by reacting cyclopentanamine with formaldehyde and hydrogen chloride gas in a solvent like ethanol. The product is then isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several chemical reactions:

- Oxidation: Forms N-methylcyclopentanone.

- Reduction: Forms N-methylcyclopentanol.

- Substitution: Undergoes nucleophilic substitution to create derivatives.

Common Reagents and Conditions

- Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.

- Reduction: Lithium aluminum hydride and sodium borohydride are common reducing agents.

- Substitution: Alkyl halides and acyl chlorides are common reagents.

Major Products Formed

- Oxidation: N-methylcyclopentanone

- Reduction: N-methylcyclopentanol

- Substitution: Various N-substituted cyclopentanamine derivatives

Alternative Preparation Method

N-methyltyramine hydrochloride, a related compound, can be prepared using a method suitable for industrial production. This involves reacting 4-hydroxyphenylethylamine with a formylating reagent in a closed system and cooling to room temperature. N-heptane is added, followed by concentration under reduced pressure to perform solvent replacement, separating out a solid, filtering, leaching, and drying to obtain N- (4-hydroxyphenylethyl) formamide. The N- (4-hydroxyphenylethyl) formamide is then added into a reaction bottle under a low temperature condition, simultaneously adding a reducing agent, a solvent and Lewis acid, heating for reaction, and adding water for quenching after the reaction is detected to be complete by HPLC. The pH is adjusted to 7.5-8.5, then carrying out salt filtration, separating and washing filtrate, concentrating an organic layer, azeotropically removing water by isopropanol, and introducing hydrogen chloride gas to form salt. Continuously adding N-heptane, crystallizing at low temperature, filtering, leaching and drying to obtain the product N-methyltyramine hydrochloride.

Scientific Research Applications

This compound has applications in scientific research:

- Chemistry: Used as a building block in synthesizing complex organic molecules.

- Biology: Used in enzyme-substrate interaction studies and as a ligand in receptor binding studies.

- Medicine: Investigated for potential use in pharmaceutical development, particularly as an intermediate in synthesizing active pharmaceutical ingredients.

- Industry: Used in producing specialty chemicals and as a catalyst in chemical reactions.

Research Findings

| Properties | Value | Source |

|---|---|---|

| IUPAC Name | N-methylcyclopentanamine;hydrochloride | PubChem |

| InChI | InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | PubChem |

| InChI Key | DTMTYKUCZFYAEU-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CNC1CCCC1.Cl | PubChem |

| Molecular Formula | C6H14ClN | PubChem |

| DSSTOX Substance ID | DTXSID60656401 | EPA DSSTox |

| Molecular Weight | 135.63 g/mol | PubChem |

| CAS No. | 75098-42-9 | EPA DSSTox, European Chemicals Agency (ECHA) |

Chemical Reactions Analysis

Types of Reactions

N-Methylcyclopentanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylcyclopentanone.

Reduction: It can be reduced to form N-methylcyclopentanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: N-methylcyclopentanone

Reduction: N-methylcyclopentanol

Substitution: Various N-substituted cyclopentanamine derivatives

Scientific Research Applications

Scientific Research Applications

N-Methylcyclopentanamine hydrochloride has a broad range of applications in scientific research:

Chemistry

- Building Block for Synthesis: It serves as a precursor in synthesizing complex organic molecules.

- Catalyst in Reactions: Utilized in various chemical reactions due to its ability to stabilize intermediates.

Biology

- Enzyme-Substrate Interactions: Employed in studies to understand the binding dynamics between enzymes and substrates.

- Receptor Binding Studies: Acts as a ligand to investigate receptor activity and modulation.

Medicine

- Pharmaceutical Development: Investigated for its potential as an intermediate in synthesizing active pharmaceutical ingredients.

- Neuroprotective Effects: Preliminary studies indicate it may offer neuroprotection in conditions like Parkinson's disease.

Industry

- Specialty Chemicals Production: Utilized in creating specialty chemicals with specific functional properties.

- Catalytic Applications: Functions as a catalyst in various industrial processes.

Neuroprotective Effects

A clinical observation highlighted the compound's potential neuroprotective effects in patients with early-stage Parkinson's disease. Patients receiving this compound showed improved motor functions and reduced symptom progression over six months compared to a placebo group.

Antiproliferative Activity

In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, summarized as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 7.89 |

| MDA-MB-435 (Breast Cancer) | 11.34 |

| HCT-8 (Colon Cancer) | 17.69 |

These results indicate selective cytotoxicity against certain cancer cells while exhibiting minimal toxicity towards normal peripheral blood mononuclear cells.

Depression Management

Another case study focused on individuals with treatment-resistant depression who received this compound as adjunct therapy. Results indicated significant reductions in depressive symptoms alongside improvements in overall quality of life metrics.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | 2023 |

| Neuroprotective | Parkinson's Disease | Improved motor function | 2025 |

Mechanism of Action

The mechanism of action of N-Methylcyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

The pharmacological and physicochemical properties of cyclopentylamine derivatives are highly influenced by substituents on the nitrogen atom. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| N-Methylcyclopentanamine hydrochloride | C₆H₁₃N·HCl | 135.64 | 75098-42-9 | Methyl (-CH₃) |

| N-Ethylcyclopentanamine hydrochloride | C₇H₁₆ClN | 149.66 | 1177860-04-6 | Ethyl (-CH₂CH₃) |

| N-(2-Methoxyethyl)cyclopentanamine hydrochloride | C₈H₁₈ClNO | 179.69 | 1235440-39-7 | 2-Methoxyethyl (-CH₂CH₂OCH₃) |

| Cyclopentylmethanamine hydrochloride* | C₆H₁₃N·HCl | 135.64 | 16350-96-2 | Cyclopentylmethyl (structural isomer) |

*Note: Cyclopentylmethanamine hydrochloride is a structural isomer of this compound, differing in the position of the methyl group (attached to the cyclopentane ring instead of the nitrogen) .

Key Findings :

- N-Ethylcyclopentanamine hydrochloride (C₇H₁₆ClN) exhibits a higher molecular weight (149.66 g/mol) compared to the methyl derivative due to the ethyl group’s larger size.

- N-(2-Methoxyethyl)cyclopentanamine hydrochloride (C₈H₁₈ClNO) introduces a polar methoxy group, which likely improves aqueous solubility compared to purely alkyl-substituted analogs .

- Cyclopentylmethanamine hydrochloride , despite sharing the same molecular formula as this compound, has distinct stereochemical properties due to the methyl group’s placement on the cyclopentane ring rather than the nitrogen. This structural difference could lead to variations in receptor binding or metabolic stability .

Pharmacological and Industrial Relevance

The methoxyethyl derivative’s enhanced solubility suggests utility in formulations requiring improved bioavailability.

Biological Activity

N-Methylcyclopentanamine hydrochloride (NMCPH) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of NMCPH, including its metabolic pathways, pharmacological effects, and safety profile.

Chemical Structure and Properties

This compound is a cyclic amine with the molecular formula CHClN. Its structure consists of a cyclopentane ring substituted with a methylamine group, which contributes to its pharmacological properties.

Pharmacological Effects

- CNS Stimulation : NMCPH has been noted for its stimulant properties, similar to other compounds in its class. It has been observed to affect neurotransmitter systems, particularly those involving catecholamines, which are critical for mood regulation and alertness.

- Antimicrobial Activity : Preliminary studies suggest that NMCPH may exhibit antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains . However, specific data on NMCPH's antimicrobial efficacy are still required.

- Toxicity and Safety : The compound has been classified as having acute toxicity, with potential symptoms including skin and eye irritation, dizziness, and central nervous system effects . The safety profile necessitates careful handling and usage in research contexts.

Case Studies

While comprehensive clinical studies specifically focusing on this compound are scarce, related compounds have shown promising results in various applications:

- Cognitive Enhancement : In animal models, compounds structurally related to NMCPH have been linked to enhanced cognitive function and increased locomotor activity . These effects may be attributed to their action on dopaminergic pathways.

- Antiviral Properties : Although not directly studied for antiviral activity, related methylamine derivatives have shown potential in inhibiting viral entry mechanisms . Future research could explore NMCPH's potential in this area.

Research Findings

Q & A

Q. What are the established methodologies for synthesizing N-Methylcyclopentanamine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves reductive amination of cyclopentanone derivatives with methylamine, followed by hydrochloric acid salt formation. Key steps include:

- Amine alkylation : Cyclopentanone is reacted with methylamine under catalytic hydrogenation or sodium cyanoborohydride (NaBH3CN) to form the secondary amine .

- Salt formation : The free base is treated with hydrochloric acid in anhydrous ethanol, followed by recrystallization for purity . Optimization can use factorial design (e.g., varying temperature, solvent ratios, and catalyst loading) to maximize yield and minimize byproducts .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm cyclopentane ring integrity and methylamine substitution patterns. For example, H NMR should show characteristic multiplet signals for cyclopentane protons (~1.5–2.5 ppm) and a singlet for N-methyl groups (~2.3 ppm) .

- X-ray crystallography : To resolve bond lengths and angles, particularly for cyclopentane ring conformation .

- Elemental analysis : Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Exposure controls : Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks) to avoid inhalation or skin contact .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from solvent polarity, temperature, or salt hydration states. Methodological approaches include:

- Phase-solubility studies : Measure solubility in binary solvent systems (e.g., water-ethanol) at controlled temperatures (25°C vs. 37°C) .

- Thermogravimetric analysis (TGA) : Determine hydration states (e.g., monohydrate vs. anhydrous forms) that influence solubility .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to separate and identify impurities like unreacted cyclopentanone or N-methylated byproducts .

- Ion chromatography : Quantify chloride counterion content to ensure stoichiometric consistency .

- GC-FID : Analyze volatile impurities (e.g., residual solvents) with detection limits ≤0.1% .

Q. How can experimental design improve the stability profile of this compound in formulation studies?

Stability studies should assess:

- Thermal degradation : Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

- pH-dependent hydrolysis : Buffer solutions (pH 1–9) to identify degradation pathways (e.g., cyclopentane ring opening at acidic pH) .

- Light exposure : UV-vis spectroscopy to monitor photodegradation products .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

- Receptor binding assays : Screen for affinity at amine-related targets (e.g., sigma receptors or monoamine transporters) using radiolabeled ligands .

- Cell viability assays : Use SH-SY5Y neuronal cells to assess cytotoxicity (IC50) and metabolic activity via MTT assays .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.